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Introduction
Ulacamten (also known as CK-4021586 or CK-586) is an investigational, orally bioavailable,

small molecule designed as a selective inhibitor of cardiac myosin.[1][2] Developed by

Cytokinetics, it represents a novel approach to treating heart failure with preserved ejection

fraction (HFpEF), a condition characterized by diastolic dysfunction and often associated with

cardiac hypercontractility.[1][3][4] This technical guide provides a comprehensive overview of

the chemical structure, properties, mechanism of action, and key experimental methodologies

related to Ulacamten.

Chemical Structure and Properties
Ulacamten is a potent cardiac myosin inhibitor with a distinct chemical structure.[5] While

specific experimental values for some physicochemical properties are not publicly available,

key identifiers and calculated properties are summarized below.
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Property Value Source

Chemical Name N/A

Synonyms CK-4021586, CK-586 [5]

Molecular Formula C₂₁H₂₅F₂N₃O₃ [5]

Molecular Weight 405.44 g/mol [5]

SMILES

O=C(N([C@@H]1CC--

INVALID-LINK--

C)CC2=O)C3(CN(C3)C=O)N2

CC4=CC(F)=C(C=C4)F

[5]

InChI Key N/A

CAS Number 2830607-59-3 [5]

Appearance White to off-white solid [5]

Solubility
DMSO: 125 mg/mL (308.31

mM)
[5]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Note: "N/A" indicates that the information is not readily available in the public domain. Some

values may be predicted rather than experimentally determined.

Ulacamten (CK-4021586)

Chemical Formula: C₂₁H₂₅F₂N₃O₃

Molecular Weight: 405.44 g/mol
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Figure 1: Chemical Information for Ulacamten.

Pharmacological Properties and Mechanism of
Action
Ulacamten is a selective inhibitor of cardiac myosin ATPase.[1][3] Its mechanism of action is

distinct in that it selectively inhibits the ATPase activity of intact, two-headed cardiac myosin

(heavy meromyosin or HMM) but not the single-headed subfragment-1 (S1).[1][3][2] This

inhibitory action requires the presence of the myosin regulatory light chain (RLC).[3][2]

The primary effect of Ulacamten is to reduce cardiac muscle hypercontractility by decreasing

the number of active myosin cross-bridges formed during systolic contraction.[1][3] This leads

to a reduction in contractile force without affecting intracellular calcium transients.[1][3] By

modulating the number of force-generating myosin heads, Ulacamten aims to improve

myocardial relaxation (lusitropy) and compliance, addressing key pathophysiological aspects of

HFpEF.[6][2][4]

Signaling Pathway
The cardiac muscle contraction cycle, or cross-bridge cycle, is a series of biochemical events

driven by ATP hydrolysis that leads to the generation of force. Ulacamten intervenes in this

cycle to reduce the number of power-producing myosin heads.
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Figure 2: Mechanism of Action of Ulacamten on the Sarcomere.

Experimental Protocols
Detailed experimental protocols for Ulacamten are largely proprietary. However, based on

published information and general methodologies for cardiac myosin inhibitors, the following

outlines the likely approaches.

In Vitro Myosin ATPase Activity Assay
Objective: To determine the inhibitory effect of Ulacamten on cardiac myosin ATPase activity.

General Protocol:

Protein Purification: Isolate and purify intact cardiac myosin (or heavy meromyosin) from a

suitable source (e.g., bovine or porcine ventricle).

Reaction Mixture: Prepare a reaction buffer containing purified myosin, actin, and ATP.
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Compound Addition: Add varying concentrations of Ulacamten or vehicle control (e.g.,

DMSO) to the reaction mixture.

ATP Hydrolysis: Initiate the reaction by adding ATP and incubate at a controlled temperature

(e.g., 37°C).

Quantification of ADP: At specific time points, stop the reaction and measure the amount of

ADP produced. This can be done using various methods, such as a coupled enzyme assay

(e.g., pyruvate kinase/lactate dehydrogenase system) that links ADP production to a change

in absorbance or fluorescence.[7]

Data Analysis: Plot the rate of ATP hydrolysis against the concentration of Ulacamten to

determine the IC₅₀ value.

In Vitro Cardiac Muscle Contractility Assay
Objective: To assess the effect of Ulacamten on the contractility of cardiac muscle tissue.

General Protocol:

Tissue Preparation: Use engineered human heart tissues or isolated cardiomyocytes.[3][2]

Experimental Setup: Place the tissue or cells in a temperature-controlled bath with

physiological buffer and electrical stimulation to induce contraction.

Compound Administration: Perfuse the tissue with increasing concentrations of Ulacamten.

Measurement of Contractility: Record changes in contractile force, shortening, and relaxation

parameters.

Data Analysis: Analyze the dose-dependent effects of Ulacamten on cardiac contractility.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15607449?utm_src=pdf-body
https://cytokinetics.com/wp-content/uploads/2015/10/Ramesh.pdf
https://www.benchchem.com/product/b15607449?utm_src=pdf-body
https://www.benchchem.com/product/b15607449?utm_src=pdf-body
https://ir.cytokinetics.com/press-releases/press-release-details/2025/Cytokinetics-Announces-Start-of-AMBER-HFpEF-a-Phase-2-Clinical-Trial-of-CK-586-in-Patients-With-Symptomatic-Heart-Failure-With-Preserved-Ejection-Fraction-01-21-2025/default.aspx
https://ir.cytokinetics.com/press-releases/press-release-details/2024/Cytokinetics-Announces-Data-From-Phase-1-Study-of-CK-4021586-09-09-2024/default.aspx
https://www.benchchem.com/product/b15607449?utm_src=pdf-body
https://www.benchchem.com/product/b15607449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Evaluation

Clinical Development

In Vitro Assays
(e.g., ATPase, Contractility)

In Vivo Animal Models
(e.g., Rat model of HFpEF)

Promising candidates advance

Phase 1 Clinical Trial
(Safety and PK in healthy volunteers)

Lead candidate selection

Phase 2 Clinical Trial (AMBER-HFpEF)
(Dose-finding and efficacy in patients)

Favorable safety profile

Phase 3 Clinical Trial
(Pivotal efficacy and safety)

Positive efficacy signals

Click to download full resolution via product page

Figure 3: General Experimental Workflow for Ulacamten Development.

Preclinical In Vivo Models
In preclinical studies, Ulacamten was evaluated in a rat model of HFpEF.[4] The compound

was administered orally at a dose of 10 mg/kg, which resulted in improved diastolic function

and a decrease in cardiac fibrosis.[4]

Clinical Trial: AMBER-HFpEF (Phase 2)
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Ulacamten is currently being evaluated in a Phase 2 clinical trial, AMBER-HFpEF (Assessment

of CK-586 in a Multi-Center, Blinded Evaluation of Safety and Tolerability Results in HFpEF).[1]

[3]

Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-finding

study.[1]

Participants: Adult patients with symptomatic HFpEF.[1]

Intervention: Oral administration of Ulacamten or placebo.[1]

Primary Objective: To evaluate the safety and tolerability of Ulacamten.[1]

Key Inclusion Criteria:

Age: 40-85 years

Diagnosis of HFpEF

Left Ventricular Ejection Fraction (LVEF) ≥ 60%

Elevated NT-proBNP levels[1]

Dosing: The trial is designed with multiple cohorts to evaluate different dose levels of

Ulacamten.[1]

Conclusion
Ulacamten is a promising, novel cardiac myosin inhibitor with a distinct mechanism of action

that selectively targets intact, two-headed myosin. Its ability to reduce cardiac hypercontractility

without affecting calcium transients makes it a potentially valuable therapeutic agent for a

subset of patients with heart failure with preserved ejection fraction. Further data from ongoing

clinical trials will be crucial in determining its clinical efficacy and safety profile.

Disclaimer: Ulacamten is an investigational drug and has not been approved by any regulatory

agency. Its safety and effectiveness have not been established.[1] This document is intended

for informational purposes for a scientific audience and is not a substitute for professional

medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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